Tecalcet Hydrochloride

Description

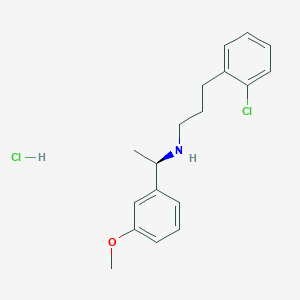

NPS-568 is the ((R), HCl salt)-isomer; calcimimetic compound and calcium-sensing receptor agonist

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19;/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJXUXANREVNZLH-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170263 | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177172-49-5 | |

| Record name | Tecalcet hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177172495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HP28R98LC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecalcet Hydrochloride: A Deep Dive into its Allosteric Modulation of the Calcium-Sensing Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tecalcet Hydrochloride (also known as R-568) is a potent, orally active, small-molecule calcimimetic that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] By binding to a site distinct from the orthosteric calcium-binding site, Tecalcet enhances the sensitivity of the CaSR to extracellular calcium ions (Ca²⁺).[1][2][4] This potentiation of CaSR activity leads to the activation of downstream intracellular signaling pathways, primarily the Gαq/11 and Gαi/o pathways, which ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[1][2][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound on the CaSR, detailing its molecular interactions, downstream signaling cascades, and a summary of its quantitative effects with detailed experimental protocols.

Introduction to the Calcium-Sensing Receptor (CaSR)

The CaSR is a Class C G-protein coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis.[2] Primarily expressed on the surface of parathyroid chief cells, the CaSR detects minute fluctuations in extracellular calcium concentrations.[2][6] Activation of the CaSR initiates intracellular signaling that inhibits the synthesis and secretion of PTH. In conditions such as secondary hyperparathyroidism (SHPT), often associated with chronic kidney disease (CKD), the CaSR's sensitivity to calcium is impaired, leading to excessive PTH secretion.[2] Calcimimetics like Tecalcet address this by increasing the receptor's sensitivity to calcium, thereby restoring its normal function.[1][2]

Mechanism of Action: Positive Allosteric Modulation

Tecalcet's primary mechanism of action is the positive allosteric modulation of the CaSR.[1][2] Unlike the endogenous ligand, Ca²⁺, which binds to the large extracellular domain (the orthosteric site), Tecalcet binds to a distinct allosteric site located within the seven-transmembrane (7TM) domain of the receptor.[2][5]

This allosteric binding induces a conformational change in the CaSR, which increases its affinity for extracellular Ca²⁺.[1][2] The practical consequence of this is a leftward shift in the concentration-response curve for extracellular calcium, meaning the receptor is activated at lower calcium concentrations.[2][5] This enhanced sensitivity effectively suppresses PTH secretion from the parathyroid glands.[1]

Key amino acid residues within the 7TM domain are crucial for Tecalcet's binding and action. These include:

-

Glutamic acid (E837) in transmembrane helix 7 (TM7), which forms an ion-pair with the cationic amine of Tecalcet.[5]

-

Glutamine (Q681) in TM3, which forms a hydrogen bond.[5]

-

Phenylalanine (F684) in TM3 and Tryptophan (W818) in TM6, which contribute to binding affinity through hydrophobic interactions.[5]

Downstream Signaling Pathways

The activation of the CaSR by Ca²⁺, potentiated by Tecalcet, triggers a cascade of intracellular signaling events through multiple G-protein-dependent pathways.[1][5] The primary pathways involved are the Gαq/11 and Gαi/o pathways.[1][2]

Gαq/11 Pathway

This is the principal signaling pathway activated by the CaSR.[5] Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC).[1][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][5] IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i).[1][5] The resulting increase in intracellular calcium is a key signal for the inhibition of PTH secretion.[2]

Gαi/o Pathway and MAPK Signaling

In addition to the Gαq/11 pathway, the CaSR also couples to Gαi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] Lower cAMP levels are also associated with reduced PTH secretion.[2] Furthermore, signaling from both Gαq/11 and Gαi/o can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, including extracellular signal-regulated kinase 1/2 (ERK1/2).[1][4] This pathway is implicated in regulating gene expression and cellular proliferation within the parathyroid gland.[1]

Quantitative Data

The following tables summarize the in vitro and in vivo effects of this compound.

Table 1: In Vitro Activity of Tecalcet

| Parameter | Cell Line | Value | Reference |

| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (WT CaSR) | 7.10 ± 0.18 µM | [4] |

| EC₅₀ for iCa²⁺ Mobilization | HEK-293 (I554N mutant CaSR) | 10.02 ± 0.27 µM | [4] |

| Concentration Range for iCa²⁺ increase | Not specified | 0.1 - 100 µM | [7] |

| Effect on EC₅₀ for extracellular Ca²⁺ | Not specified | Decreases the EC₅₀ value to 0.61 ± 0.04 mM | [7] |

Table 2: In Vivo Effects of Tecalcet in a Rat Model of Renal Insufficiency

| Parameter | Animal Model | Dosage | Effect | Reference |

| Serum PTH levels | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Reduced in a dose-dependent manner | [7] |

| BrdU-positive PT cells | 10-wk-old Male Sprague-Dawley rats | 1.5 mg/kg | Reduced by 20% | [7] |

| BrdU-positive PT cells | 10-wk-old Male Sprague-Dawley rats | 15 mg/kg | Reduced by 50% | [7] |

| PT cell volume | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg | Reduced in a dose-dependent manner | [7] |

| Serum 1,25 (OH)₂D₃ levels | 10-wk-old Male Sprague-Dawley rats | 1.5 and 15 mg/kg | Not significantly changed | [7] |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

Objective: To determine the potency (EC₅₀) of Tecalcet in activating the CaSR.

Materials:

-

HEK-293 cells stably expressing the human CaSR (HEK293-CaSR).

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Fluo-4 AM calcium indicator dye.

-

This compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with kinetic reading capabilities.

Methodology:

-

Cell Culture: Culture HEK293-CaSR cells in appropriate medium until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with Fluo-4 AM dye solution in the dark at 37°C for 1 hour.

-

Compound Preparation: Prepare a serial dilution of Tecalcet in the assay buffer.

-

Fluorescence Measurement: Place the plate in the fluorescence plate reader. Record baseline fluorescence.

-

Compound Addition: Add the different concentrations of Tecalcet to the wells.

-

Kinetic Reading: Immediately begin kinetic reading of fluorescence intensity for several minutes.

-

Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curve and calculate the EC₅₀ value.

In Vivo Efficacy Study in a Rat Model of Renal Insufficiency

Objective: To evaluate the effect of Tecalcet on serum PTH levels and parathyroid gland proliferation in vivo.

Materials:

-

Male Sprague-Dawley rats.

-

This compound.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

BrdU (5-bromo-2'-deoxyuridine) for cell proliferation analysis.

-

Surgical instruments for 5/6 nephrectomy.

-

ELISA kits for measuring serum PTH.

-

Histology equipment and reagents.

Methodology:

-

Animal Model: Induce renal insufficiency in rats via a 5/6 nephrectomy procedure. Allow for a recovery period.

-

Dosing: Administer Tecalcet or vehicle orally to the rats at specified doses (e.g., 1.5 and 15 mg/kg) twice daily for a set duration (e.g., 4 days).

-

Blood Sampling: Collect blood samples at various time points to measure serum PTH and calcium levels.

-

Proliferation Analysis: Administer BrdU to the animals before the end of the study.

-

Tissue Collection: At the end of the study, euthanize the animals and harvest the parathyroid glands.

-

Histological Analysis: Weigh the parathyroid glands and process them for histological analysis, including immunohistochemistry for BrdU to assess cell proliferation.

-

Data Analysis: Statistically analyze the differences in serum PTH levels, parathyroid gland weight, and BrdU incorporation between the treatment and control groups.

Conclusion

This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action.[1][5] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways.[1][4] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner.[7] The detailed understanding of its mechanism of action and the availability of robust experimental protocols make Tecalcet a valuable tool for research and a promising therapeutic agent for disorders related to CaSR dysfunction.

References

The Pharmacodynamics of Tecalcet Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet Hydrochloride, a second-generation calcimimetic, represents a significant advancement in the targeted therapy of secondary hyperparathyroidism (SHPT). As a potent, orally active positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), Tecalcet enhances the receptor's sensitivity to extracellular calcium.[1][2][3][4] This modulation effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), a key driver of the disordered mineral metabolism characteristic of SHPT in patients with chronic kidney disease (CKD).[1][5] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanism of action, the intricacies of its downstream signaling pathways, and a summary of its physiological effects. The document includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for in vitro and in vivo evaluation, and visual representations of key pathways and workflows to support further research and development in this field.

Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor

This compound's primary pharmacological effect is mediated through its interaction with the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid chief cells.[1][6] Unlike endogenous agonists that bind to the orthosteric site, Tecalcet binds to a distinct allosteric site within the seven-transmembrane (7TM) domain of the CaSR.[7] This allosteric binding induces a conformational change in the receptor, thereby increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][2][7] Consequently, in the presence of Tecalcet, the CaSR is activated at lower concentrations of extracellular calcium, leading to a more profound suppression of PTH synthesis and secretion.[1]

Downstream Signaling Pathways

The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events through coupling with multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[1][6][8]

2.1 Gαq/11 Pathway: This is the principal pathway activated by the CaSR.[7][8] Upon activation, the Gαq/11 subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1][7] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[1][7] The resulting increase in cytosolic calcium is a primary signal for the inhibition of PTH secretion.[1] Concurrently, DAG and the elevated intracellular calcium activate protein kinase C (PKC), which further contributes to the regulation of cellular processes.[1]

2.2 Gαi/o Pathway: The CaSR also couples to the Gαi/o pathway, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[8] This pathway is also implicated in the regulation of gene expression and cellular proliferation within the parathyroid gland.[1]

2.3 Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the CaSR can also stimulate the MAPK signaling pathway, which is involved in regulating cellular proliferation.[1] Studies have shown that Tecalcet can inhibit parathyroid cell proliferation, suggesting an antiproliferative effect mediated through this pathway.[2]

Quantitative Data from Preclinical Studies

The pharmacodynamic effects of this compound have been quantified in various preclinical models. The following tables summarize key findings from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Assay Type | Cell Line | Parameter Measured | Tecalcet Concentration | Result | Reference |

| Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | EC₅₀ for extracellular Ca²⁺ | 0.1-100 nM | Decreased the EC₅₀ value for extracellular Ca²⁺ to 0.61 ± 0.04 mM | [2] |

| Intracellular Calcium Mobilization | HEK293 cells expressing human CaSR | [Ca²⁺]i | 0.1-100 µM | Concentration-dependent increase in intracellular calcium | [2] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Secondary Hyperparathyroidism

| Animal Model | Dosage | Duration | Parameter Measured | Result | Reference |

| 5/6 Nephrectomized Rats | 1.5 mg/kg (orally, twice daily) | 4 days | BrdU-positive PT cells | Reduced by 20% | [2] |

| 5/6 Nephrectomized Rats | 15 mg/kg (orally, twice daily) | 4 days | BrdU-positive PT cells | Reduced by 50% | [2] |

| 5/6 Nephrectomized Rats | 1.5 and 15 mg/kg (orally, twice daily) | 4 days | Serum PTH levels | Dose-dependent reduction | [2] |

| 5/6 Nephrectomized Rats | 1, 5, or 10 mg/kg (daily oral gavage) | 4 weeks | PCNA-positive cells and parathyroid weight | 5 and 10 mg/kg doses significantly reduced both parameters | [9] |

| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 12-13 days | Serum PTH | Decreased by >45% | [9] |

| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 13 days | Serum Calcium | Time-dependent decrease, with a 20% nadir at 8 hours post-dose | [9] |

| 5/6 Nephrectomized Rats | 10 mg/kg (orally, once daily) | 13 days | Serum Phosphorus | Significant increase of 18% | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize the pharmacodynamics of this compound.

4.1 In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[10]

-

Cell Culture: Plate Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR in a black, clear-bottom 96-well microplate at a density of 50,000 cells/well.[1][10] Allow cells to adhere and grow for 24 hours.[10]

-

Dye Loading: Aspirate the culture medium and wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[6][10] Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer.[6][10] Incubate the plate at 37°C for 60 minutes in the dark.[10]

-

Cell Washing: Aspirate the dye-containing buffer.[10] Gently wash the cells twice with 100 µL of assay buffer (without the dye).[10] After the final wash, add 100 µL of assay buffer to each well.[10]

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.[10] Set the reader to measure fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).[10] Establish a stable baseline fluorescence reading for approximately 30 seconds.[10] Inject a solution of Tecalcet at various concentrations into the wells.[10] Continue to measure fluorescence intensity for at least 3-5 minutes to capture the peak response and subsequent plateau.[10]

-

Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of the baseline fluorescence, F/F₀).[10] Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve and determine the EC₅₀.[10]

4.2 In Vivo Efficacy Study in a 5/6 Nephrectomy Rat Model

This protocol outlines the general steps for evaluating the in vivo efficacy of Tecalcet in a rat model of SHPT induced by 5/6 nephrectomy.[1][9]

-

Induction of SHPT: A two-stage 5/6 nephrectomy is performed on male Sprague-Dawley rats to induce chronic kidney disease and subsequent SHPT.[1][9]

-

Disease Development and Treatment: Following a recovery and disease development period (e.g., 6 weeks post-surgery), rats are randomized into treatment and vehicle control groups.[1] this compound is administered orally (e.g., by gavage) at specified doses (e.g., 1, 5, or 10 mg/kg daily).[1] The vehicle group receives the same volume of the vehicle solution.[1]

-

Endpoint Measurement:

-

Blood Sampling: Blood samples are collected at baseline and at various time points throughout the study to measure serum PTH, calcium, and phosphorus levels using appropriate immunoassay (e.g., ELISA for PTH) and biochemical analysis methods.[1][9]

-

Tissue Collection: At the end of the study, parathyroid glands are harvested, weighed, and processed for histological analysis.[1][9] Immunohistochemistry for proliferation markers like Proliferating Cell Nuclear Antigen (PCNA) or Bromodeoxyuridine (BrdU) can be performed to assess the antiproliferative effects of the compound.[1][2][9]

-

Conclusion

This compound is a potent positive allosteric modulator of the Calcium-Sensing Receptor with a well-defined mechanism of action.[1] By enhancing the sensitivity of the CaSR to extracellular calcium, it effectively suppresses PTH secretion through the activation of Gαq/11 and Gαi/o signaling pathways.[1][6][8] Preclinical studies have demonstrated its efficacy in reducing PTH levels and mitigating parathyroid gland hyperplasia in a dose-dependent manner.[2][9] While publicly available human clinical trial data for Tecalcet is limited, the extensive preclinical data and the clinical success of other calcimimetics underscore the therapeutic potential of this compound class.[5][11][12] The experimental protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further investigate the pharmacodynamics of this compound and its potential clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Calcimimetic agents and secondary hyperparathyroidism: rationale for use and results from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological and clinical properties of calcimimetics: calcium receptor activators that afford an innovative approach to controlling hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Preclinical Studies of Tecalcet Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet Hydrochloride (also known as NPS R-568) is a second-generation calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH). This technical guide provides a comprehensive overview of the initial preclinical studies of this compound, focusing on its pharmacodynamics, mechanism of action, and its effects on parathyroid gland hyperplasia. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of the relevant signaling pathways and experimental workflows.

Core Pharmacodynamics

Preclinical studies in rat models have demonstrated the dose-dependent efficacy of this compound in modulating calcium homeostasis and PTH levels.

Table 1: In Vivo Pharmacodynamic Effects of this compound in Rats

| Parameter | Animal Model | Administration Route | Dose (mg/kg) | Observation | Citation |

| PTH Suppression (ED₅₀) | Normal Rats | Gavage | 1.1 ± 0.7 | Rapid, dose-dependent decrease in plasma PTH levels.[1] | [1] |

| Plasma Ca²⁺ Reduction (ED₅₀) | Normal Rats | Gavage | 10.4 ± 3.7 | Subsequent decrease in plasma calcium paralleling PTH reduction.[1] | [1] |

| Duration of PTH Suppression | Normal Rats | Gavage | ≥ 3.3 | Minimal PTH levels reached within 15 minutes, with dose-dependent duration.[1] | [1] |

| Duration of Hypocalcemia | Normal Rats | Gavage | 33 - 100 | Persisted for >24 hours.[1] | [1] |

| PTH Suppression in Secondary Hyperparathyroidism | 5/6 Nephrectomized Rats | Not Specified | Not Specified | Effectively decreased plasma PTH levels in mild and severe secondary hyperparathyroidism.[2] | [2] |

ED₅₀: Half-maximal effective dose

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[3][4][5][6] Unlike orthosteric agonists that bind to the primary calcium-binding site, Tecalcet binds to a distinct site on the CaSR. This binding induces a conformational change in the receptor, increasing its sensitivity to extracellular calcium ions (Ca²⁺). Consequently, at any given extracellular calcium concentration, the CaSR is more readily activated in the presence of Tecalcet, leading to the suppression of PTH synthesis and secretion.

Downstream Signaling Pathways

The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events primarily through two major G-protein pathways: Gαq/11 and Gαi/o.

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium, and the elevated cytosolic calcium is a key signal for inhibiting PTH secretion. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

-

Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP further contributes to the suppression of PTH gene transcription and secretion.

-

MAPK Pathway: Evidence suggests that both Gαq/11 and Gαi/o pathways can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, which is implicated in regulating parathyroid cell proliferation.

Preclinical Efficacy in Secondary Hyperparathyroidism

This compound has been evaluated in rat models of secondary hyperparathyroidism induced by chronic renal insufficiency (CRI). These studies demonstrate its potential to not only control PTH levels but also to mitigate the associated parathyroid gland hyperplasia.

Table 2: Effect of this compound on Parathyroid Gland Hyperplasia in Rats with CRI

| Parameter | Treatment Group | Dose | Duration | Result | Citation |

| Serum PTH | Vehicle-treated CRI rats | - | 54 days | 1019 pg/mL | [7] |

| Serum PTH | Sham-operated controls | - | 54 days | 104 pg/mL | [7] |

| Serum PTH | CRI rats + Tecalcet (infusion) | 20 µmol/kg/day | 56 days | Maintained at levels comparable to sham-operated controls. | [7] |

| Serum PTH | CRI rats + Tecalcet (gavage) | 30 µmol/kg/day | 56 days | Intermittent, dose-dependent decrease. | [7] |

| Serum PTH | CRI rats + Tecalcet (gavage) | 100 µmol/kg/day | 56 days | Intermittent, dose-dependent decrease. | [7] |

| Parathyroid Cell Number | Vehicle-treated CRI rats vs. sham | - | 56 days | 3.5-fold higher in CRI rats. | [7] |

| Parathyroid Cell Number | CRI rats + Tecalcet (infusion) | 20 µmol/kg/day | 56 days | Completely prevented the increase. | [7] |

| Parathyroid Cell Number | CRI rats + Tecalcet (gavage) | 100 µmol/kg/day | 56 days | Completely prevented the increase. | [7] |

| BrdU-positive PT cells | CRI rats + Tecalcet (gavage) | 1.5 mg/kg twice daily | 4 days | Reduced by 20%.[8] | [8] |

| BrdU-positive PT cells | CRI rats + Tecalcet (gavage) | 15 mg/kg twice daily | 4 days | Reduced by 50%.[8] | [8] |

Pharmacokinetics and Toxicology

Detailed public information on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology (e.g., LD₅₀) of this compound is limited. It is noteworthy that a successor compound, Cinacalcet (B1662232) Hydrochloride, was developed to improve upon the poor pharmacokinetic profile of Tecalcet.[5][9] This suggests that Tecalcet may have had suboptimal oral bioavailability, a short half-life, or an unfavorable metabolic profile in preclinical species.

Experimental Protocols

In Vivo Assessment of Parathyroid Gland Hyperplasia

Protocol: Immunohistochemistry for Proliferating Cell Nuclear Antigen (PCNA)

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 minutes).

-

Rehydrate through graded ethanol (B145695) series (100%, 95%, 70%; 3 minutes each).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow to cool to room temperature.

-

-

Blocking:

-

Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

-

Rinse with phosphate-buffered saline (PBS).

-

Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate sections with a primary antibody against PCNA (diluted in blocking solution) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS.

-

Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

-

Rinse with PBS.

-

Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

-

Rinse with PBS.

-

Develop with a chromogen solution (e.g., DAB) until the desired stain intensity is reached.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin.

-

Dehydrate through graded ethanol and xylene.

-

Mount with a permanent mounting medium.

-

In Vitro PTH Secretion Assay from Primary Parathyroid Cells

Protocol Outline:

-

Isolation of Primary Parathyroid Cells:

-

Cell Culture and Treatment:

-

Plate the isolated parathyroid cells in multi-well plates.

-

Culture the cells in a medium with a defined calcium concentration.

-

After an equilibration period, replace the medium with fresh medium containing varying concentrations of this compound and a fixed concentration of extracellular calcium.

-

-

Sample Collection and PTH Measurement:

-

After a defined incubation period, collect the culture supernatant.

-

Measure the concentration of PTH in the supernatant using a specific immunoradiometric assay (IRMA) for rat PTH.

-

Rat PTH Immunoradiometric Assay (IRMA)

Principle: This is a two-site sandwich assay. One antibody, specific to the N-terminal region of rat PTH, is immobilized on a solid phase (e.g., plastic beads). A second antibody, also specific to the N-terminal region but at a different epitope, is labeled with a radioisotope (e.g., ¹²⁵I). The amount of radioactivity bound to the solid phase is directly proportional to the concentration of rat PTH in the sample.

Abbreviated Protocol:

-

Pipette 200 µL of standards, controls, or samples into labeled tubes.

-

Add 100 µL of ¹²⁵I-labeled anti-rat PTH antibody to all tubes.

-

Vortex all tubes.

-

Add one antibody-coated bead to each tube.

-

Incubate for 18-24 hours at 4°C on a rotator.

-

Wash the beads to remove unbound labeled antibody.

-

Count the radioactivity of each tube in a gamma counter.

-

Calculate the PTH concentration of the samples based on the standard curve.

Conclusion

The initial preclinical studies of this compound established its role as a potent positive allosteric modulator of the Calcium-Sensing Receptor. In vivo studies in rats demonstrated its efficacy in producing a dose-dependent reduction in PTH and subsequently plasma calcium levels. Furthermore, in models of secondary hyperparathyroidism, this compound was shown to prevent parathyroid gland hyperplasia, highlighting its potential therapeutic utility. While detailed pharmacokinetic and toxicology data are not extensively available in the public domain, the foundational preclinical work on this compound paved the way for the development of second-generation calcimimetics with improved drug-like properties. The experimental protocols and signaling pathway information provided in this guide offer a technical foundation for researchers in the field of CaSR-targeted drug discovery and development.

References

- 1. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The calcimimetic NPS R-568 decreases plasma PTH in rats with mild and severe renal or dietary secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. primary hyperparathyroidism due: Topics by Science.gov [science.gov]

- 4. severe secondary hyperparathyroidism: Topics by Science.gov [science.gov]

- 5. serumcalcium med cinacalcet: Topics by Science.gov [science.gov]

- 6. treat secondary hyperparathyroidism: Topics by Science.gov [science.gov]

- 7. Calcimimetic NPS R-568 prevents parathyroid hyperplasia in rats with severe secondary hyperparathyroidism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The calcimimetic compound NPS R-568 suppresses parathyroid cell proliferation in rats with renal insufficiency. Control of parathyroid cell growth via a calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cinacalcet hcl therapy: Topics by Science.gov [science.gov]

- 10. Development and application of primary rat parathyroid cells for transplantation in hypoparathyroidism - Ma - Gland Surgery [gs.amegroups.org]

- 11. researchgate.net [researchgate.net]

- 12. Culture of Parathyroid Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. research.unipd.it [research.unipd.it]

Tecalcet Hydrochloride: A Technical Guide to Calcium-Sensing Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive overview of Tecalcet Hydrochloride (also known as R-568), a second-generation calcimimetic agent. Tecalcet acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. By enhancing the receptor's sensitivity to extracellular calcium, Tecalcet effectively suppresses the synthesis and secretion of parathyroid hormone (PTH), making it a key therapeutic agent for managing secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This document details Tecalcet's mechanism of action, the downstream signaling cascades it initiates, quantitative pharmacological data, and detailed protocols for key experimental assays relevant to its study.

Introduction: The Challenge of Secondary Hyperparathyroidism

Secondary hyperparathyroidism is a frequent and severe complication of chronic kidney disease, marked by elevated PTH levels, parathyroid gland hyperplasia, and disordered mineral metabolism.[1] Traditional treatments, such as phosphate (B84403) binders and active vitamin D sterols, are often constrained by the risk of hypercalcemia and hyperphosphatemia.[1] Calcimimetics, like Tecalcet, provide a targeted therapeutic strategy by directly modulating the CaSR, the primary regulator of PTH secretion.[1]

Mechanism of Action: Positive Allosteric Modulation of the CaSR

This compound's primary mechanism is the positive allosteric modulation of the CaSR, a Class C G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1][2]

-

Allosteric Binding: Unlike the body's natural ligand, Ca²⁺, which binds to the orthosteric site, Tecalcet binds to a distinct allosteric site located within the 7-transmembrane (7TM) domain of the receptor.[1][3]

-

Enhanced Sensitivity: This allosteric binding induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium ions (Ca²⁺).[1][4] This results in a leftward shift of the calcium concentration-response curve, meaning the receptor is activated at lower calcium levels than it otherwise would be.[3][4]

-

Suppression of PTH: The heightened activation of the CaSR effectively inhibits the synthesis and secretion of PTH from the parathyroid glands, a core therapeutic goal in SHPT management.[1][3]

CaSR Signaling Pathways Modulated by Tecalcet

Activation of the CaSR by Tecalcet and extracellular calcium triggers a complex cascade of intracellular signaling events through multiple G-protein subtypes.[1][5] The primary pathways involved are the Gαq/11 and Gαi/o pathways.[1][6]

-

Gαq/11 Pathway: This is the principal signaling route.[5]

-

CaSR activation stimulates the Gαq/11 subunit.[5]

-

PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][7]

-

IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium ([Ca²⁺]i).[3][5]

-

DAG activates Protein Kinase C (PKC), which, along with the increase in intracellular calcium, leads to the downstream inhibition of PTH secretion.[7]

-

-

Gαi/o Pathway:

-

MAPK Pathway: Both the Gαq/11 and Gαi/o pathways can converge to activate the Mitogen-Activated Protein Kinase (MAPK/ERK) signaling cascade.[6][7] This pathway is implicated in regulating gene expression and cellular proliferation within the parathyroid gland, and Tecalcet has been shown to have an antiproliferative effect on parathyroid cells.[1][4]

Quantitative Data

The pharmacodynamic and pharmacokinetic properties of Tecalcet have been characterized in both preclinical and clinical studies.

Table 1: Pharmacodynamic Profile of Tecalcet

| Parameter | Value | Cell Line / Model | Notes |

| EC₅₀ for Extracellular Ca²⁺ | 0.61 ± 0.04 mM | HEK293 cells expressing human CaSR | In the presence of Tecalcet (0.1-100 nM), the EC₅₀ for Ca²⁺ was significantly reduced, demonstrating increased receptor sensitivity.[4] |

| PTH Reduction | Dose-dependent | Sprague-Dawley rats (renal insufficiency model) | Oral administration of 1.5 and 15 mg/kg twice daily reduced serum PTH levels.[4] |

| Parathyroid Cell Proliferation | ↓ 20% (low dose) ↓ 50% (high dose) | Sprague-Dawley rats (renal insufficiency model) | Measured by BrdU-positive cells after 4 days of treatment with 1.5 mg/kg and 15 mg/kg respectively.[4] |

Note: Specific IC₅₀ values for Tecalcet itself are not consistently reported in the public domain; its potency is typically expressed by the leftward shift it causes in the Ca²⁺ EC₅₀.

Table 2: Pharmacokinetic Profile of Calcimimetics (Cinacalcet as a proxy)

Pharmacokinetic data for Tecalcet is limited in publicly available literature. Data for the first-generation calcimimetic, Cinacalcet (B1662232), is provided as a reference.

| Parameter | Value | Population | Reference |

|---|---|---|---|

| Time to Peak Plasma (Tₘₐₓ) | 2 - 6 hours | Healthy Subjects | [8][9] |

| Absolute Bioavailability | 20 - 25% | Healthy Subjects | [8][9] |

| Terminal Elimination Half-life (t₁/₂) | 30 - 40 hours | Healthy Subjects | [8][9] |

| Metabolism | Hepatic (CYP3A4, 2D6, 1A2) | - | [8][9] |

| Effect of Food | AUC increased 1.5 to 1.8-fold with food | Healthy Subjects |[8][9] |

Key Experimental Protocols

Characterization of CaSR modulators like Tecalcet involves a suite of in vitro and in vivo assays. Below are methodologies for two foundational experiments.

Intracellular Calcium Mobilization Assay

This assay is the gold standard for measuring the functional consequence of CaSR activation.[10][11] It directly quantifies the increase in intracellular calcium ([Ca²⁺]i) following receptor stimulation.

Objective: To determine the potency and efficacy of Tecalcet by measuring its ability to potentiate Ca²⁺-induced [Ca²⁺]i flux in cells expressing the CaSR.

Materials:

-

HEK293 cells stably expressing the human CaSR.[1]

-

Cell culture medium (e.g., DMEM/F12).

-

Assay Buffer (e.g., Krebs buffer: 120 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 10 mM HEPES, 6 mM glucose, pH 7.4).[12]

-

Calcium-sensitive fluorescent dye (e.g., Fura-2-AM, Fluo-4 AM).[12][13]

-

This compound stock solution.

-

Calcium chloride (CaCl₂) stock solution.

-

96-well or 384-well black, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[13]

Methodology:

-

Cell Plating: Seed CaSR-expressing HEK293 cells into microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Remove culture medium and load cells with a cell-permeable calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C. This allows the dye to enter the cells where it is cleaved into its active, calcium-sensitive form.

-

Compound Preparation: Prepare a dilution series of Tecalcet in assay buffer. Also, prepare a dilution series of CaCl₂.

-

Baseline Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition & Measurement:

-

Agonist Mode: Add different concentrations of Tecalcet to the wells and measure the fluorescence change over time.

-

Potentiator Mode: Add a fixed, sub-maximal concentration of Tecalcet, followed by the addition of varying concentrations of CaCl₂. This is the standard method for allosteric modulators.

-

-

Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca²⁺]i. Calculate the peak fluorescence response. For potentiator mode, plot the peak response against the CaCl₂ concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ of CaCl₂ in the presence and absence of Tecalcet.

ERK Phosphorylation Assay

This assay measures the activation of the MAPK/ERK pathway, a key downstream signaling event of CaSR activation.[14]

Objective: To quantify the activation of ERK1/2 (p44/42 MAPK) in response to CaSR stimulation by Tecalcet.

Materials:

-

CaSR-expressing cells (e.g., CHO-K1, HEK293).

-

Serum-free cell culture medium.

-

This compound.

-

Lysis buffer.

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 and Mouse anti-total-ERK1/2.

-

Secondary antibodies (fluorescently labeled, e.g., IRDye).

-

Assay kits (e.g., In-Cell Western, AlphaScreen™ SureFire™).[14][15][16]

-

96-well or 384-well microplates.

-

Plate reader or imaging system capable of detecting the assay signal.

Methodology (based on In-Cell Western):

-

Cell Plating & Starvation: Seed cells in a microplate. Once confluent, starve the cells in serum-free medium for 18-24 hours to reduce basal ERK phosphorylation.[16]

-

Compound Stimulation: Treat cells with varying concentrations of Tecalcet (or a positive control agonist) for a predetermined optimal time (typically 3-15 minutes) at 37°C.[14][16]

-

Fixation & Permeabilization: Immediately fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow antibody entry.

-

Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., BSA or non-fat milk solution).

-

Antibody Incubation: Incubate cells with the primary antibody cocktail (anti-phospho-ERK and anti-total-ERK) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the cells and incubate with the corresponding fluorescently labeled secondary antibodies.

-

Data Acquisition: After a final wash, read the plate using an imaging system (e.g., LI-COR Odyssey). The signal from the anti-phospho-ERK antibody is normalized to the signal from the anti-total-ERK antibody (which serves as a loading control).

-

Data Analysis: Plot the normalized phospho-ERK signal against the agonist concentration to generate a dose-response curve and calculate the EC₅₀.

Conclusion

This compound is a potent, second-generation calcimimetic that effectively manages secondary hyperparathyroidism by acting as a positive allosteric modulator of the Calcium-Sensing Receptor.[1] Its mechanism, centered on enhancing CaSR sensitivity to extracellular calcium, leads to the activation of Gq/11 and Gi/o signaling pathways, ultimately suppressing PTH secretion and parathyroid cell proliferation.[1][3] The experimental protocols detailed herein provide a robust framework for the continued investigation and development of CaSR-targeted therapeutics. This in-depth understanding is crucial for optimizing clinical applications and exploring the full potential of calcimimetic agents in treating disorders of mineral metabolism.

References

- 1. benchchem.com [benchchem.com]

- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium-sensing receptor signaling — How human disease informs biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 14. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tecalcet Hydrochloride Binding Site on the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet hydrochloride (also known as R-568) is a potent, second-generation calcimimetic that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). By binding to a site distinct from the orthosteric calcium-binding domain, Tecalcet enhances the receptor's sensitivity to extracellular calcium. This modulation leads to the suppression of parathyroid hormone (PTH) secretion, making it a valuable therapeutic agent for conditions like secondary hyperparathyroidism. This technical guide provides a comprehensive overview of the Tecalcet binding site on the CaSR, the downstream signaling cascades, quantitative pharmacological data, and detailed experimental protocols.

The Calcium-Sensing Receptor (CaSR): A Brief Overview

The CaSR is a class C G-protein coupled receptor (GPCR) that plays a central role in maintaining calcium homeostasis.[1] It is predominantly expressed in the parathyroid glands and kidneys. The receptor is a homodimer, with each subunit comprising a large extracellular Venus flytrap (VFT) domain, a cysteine-rich domain, and a seven-transmembrane (7TM) domain.[1] Activation of the CaSR by extracellular calcium initiates intracellular signaling pathways that ultimately inhibit the synthesis and secretion of PTH.[1]

The Allosteric Binding Site of this compound

This compound acts as a positive allosteric modulator, meaning it binds to a site on the CaSR that is topographically distinct from the orthosteric binding site for the endogenous ligand, Ca2+.[1][2] This allosteric binding event does not directly activate the receptor but rather induces a conformational change that increases the receptor's sensitivity to extracellular calcium.[2]

The binding site for Tecalcet and other arylalkylamine calcimimetics is located within the seven-transmembrane (7TM) domain of the CaSR.[1] In the absence of a co-crystal structure of Tecalcet bound to the CaSR, the precise location and interacting residues have been elucidated through a combination of mutagenesis studies and molecular modeling.

Key features of the Tecalcet binding site:

-

Location: The binding pocket is situated at the protein-lipid interface of the 7TM bundle.[1]

-

Interacting Residues: While direct mutagenesis studies specifically for Tecalcet are not extensively published, research on structurally similar calcimimetics like cinacalcet (B1662232) has identified several critical amino acid residues that are likely conserved for Tecalcet binding. These include:

These residues create a hydrophobic pocket that accommodates the arylalkylamine structure of Tecalcet, stabilizing the active conformation of the receptor.

Downstream Signaling Pathways

The potentiation of CaSR activity by Tecalcet triggers a cascade of intracellular signaling events primarily through two major G-protein pathways: Gq/11 and Gi/o.[2][4]

Gq/11 Pathway

This is the principal signaling pathway activated by the CaSR.[1]

-

Activation of Phospholipase C (PLC): Upon CaSR activation, the Gαq/11 subunit stimulates PLC.[1]

-

Generation of Second Messengers: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium ([Ca²⁺]i).[4]

-

Activation of Protein Kinase C (PKC): The combination of increased [Ca²⁺]i and DAG activates PKC, which in turn phosphorylates downstream targets.[4]

The net effect of this pathway is a potent inhibition of PTH secretion.

Gi/o Pathway

The CaSR also couples to Gi/o proteins.[4]

-

Inhibition of Adenylyl Cyclase: Activation of the Gαi/o subunit inhibits adenylyl cyclase.[4]

-

Reduction of cAMP Levels: This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4]

This pathway also contributes to the overall suppression of PTH secretion.

Caption: Tecalcet enhances CaSR signaling through Gq/11 and Gi/o pathways.

Quantitative Data

The following tables summarize the quantitative pharmacological data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

| Effect on EC50 for Extracellular Ca2+ | Decreased to 0.61 ± 0.04 mM | Not specified | [5] |

| [Ca2+]i Increase | Concentration-dependent (0.1-100 µM) | Not specified | [5] |

| EC50 for [Ca2+]i increase | 51 nM | HEK293 cells expressing human parathyroid CaSR (in the presence of 0.5 mM extracellular Ca²⁺) | [6] |

| IC50 for PTH secretion | 28 nM | Cultured bovine parathyroid cells | [6] |

Table 2: In Vivo Effects of this compound in a Rat Model of Renal Insufficiency

| Dosage | Duration | Effect on Serum PTH | Effect on Parathyroid Cell Proliferation | Reference |

| 1.5 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 20% reduction in BrdU-positive cells | [5] |

| 15 mg/kg (oral, twice daily) | 4 days | Dose-dependent reduction | 50% reduction in BrdU-positive cells | [5] |

| 1, 5, or 10 mg/kg (daily oral gavage) | 4 weeks | Decreased in treated animals | Doses of 5 and 10 mg/kg significantly reduced the number of PCNA-positive cells and decreased parathyroid weight | [6] |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This protocol describes a common method to measure the effect of Tecalcet on intracellular calcium mobilization in cells expressing the CaSR.[4][6]

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well black, clear-bottom microplates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Loading buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

This compound stock solution (in DMSO)

-

Fluorescence plate reader with an automated injection system

Procedure:

-

Cell Culture: Plate HEK293-CaSR cells in a 96-well microplate at a density of approximately 50,000 cells/well and allow them to adhere and grow for 24 hours.

-

Dye Loading: Aspirate the culture medium and add 100 µL of loading buffer containing the calcium-sensitive dye to each well. Incubate at 37°C for 60 minutes in the dark.

-

Cell Washing: Aspirate the dye-containing buffer and gently wash the cells twice with 100 µL of assay buffer (loading buffer without the dye). After the final wash, add 100 µL of assay buffer to each well.

-

Compound Addition and Measurement: Place the plate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Inject a solution of Tecalcet at various concentrations into the wells.

-

Data Acquisition: Immediately begin kinetic fluorescence readings at appropriate excitation/emission wavelengths (e.g., 485 nm/525 nm for Fluo-4). Continue to measure fluorescence intensity for at least 3-5 minutes.

-

Data Analysis: Normalize the fluorescence signal (e.g., as a ratio of baseline fluorescence). Plot the peak fluorescence response against the Tecalcet concentration to generate a concentration-response curve and determine the EC50.

Caption: A typical workflow for an in vitro intracellular calcium mobilization assay.

In Vivo Model of Secondary Hyperparathyroidism in Rats

This protocol describes the induction of secondary hyperparathyroidism in rats and subsequent treatment with Tecalcet.[5][6]

Materials:

-

Male Sprague-Dawley rats (310-350 g)

-

Surgical instruments for nephrectomy

-

High-phosphorus diet

-

This compound

-

Vehicle for oral gavage (e.g., 10% DMSO and 90% corn oil)

-

Blood collection supplies

-

ELISA kits for PTH measurement

-

Instruments for measuring serum calcium and phosphorus

Procedure:

-

Induction of Renal Insufficiency: Perform a two-stage 5/6 nephrectomy. In the first stage, ligate two of the three branches of the left renal artery. One week later, perform a complete right nephrectomy.

-

Disease Development: House the rats for a period (e.g., 6 weeks) on a high-phosphorus diet to allow for the development of secondary hyperparathyroidism.

-

Treatment: Randomize rats into treatment and vehicle control groups. Administer this compound orally via gavage at specified doses (e.g., 1, 5, or 10 mg/kg) and frequencies (e.g., daily or twice daily) for the duration of the study (e.g., 4 weeks). The control group receives the vehicle.

-

Sample Collection: Collect blood samples at baseline and at various time points throughout the study.

-

Biochemical Analysis: Measure serum PTH, calcium, and phosphorus levels using appropriate methods (e.g., ELISA for PTH, colorimetric assays for calcium and phosphorus).

-

Histological Analysis (Optional): At the end of the study, harvest parathyroid glands for histological analysis to assess cell proliferation (e.g., using PCNA or BrdU staining).

-

Data Analysis: Compare the biochemical and histological parameters between the Tecalcet-treated and vehicle-treated groups to determine the efficacy of the compound.

Caption: Workflow for an in vivo study of Tecalcet in a rat model.

Conclusion

This compound is a well-characterized positive allosteric modulator of the calcium-sensing receptor. Its binding to a distinct site within the 7TM domain enhances the receptor's sensitivity to extracellular calcium, leading to the activation of Gq/11 and Gi/o signaling pathways and a subsequent reduction in PTH secretion. The quantitative data from both in vitro and in vivo studies demonstrate its potency and efficacy. The experimental protocols outlined in this guide provide a framework for further investigation into the pharmacology of Tecalcet and other CaSR modulators. A thorough understanding of the molecular interactions at the allosteric binding site is crucial for the rational design of next-generation calcimimetics with improved therapeutic profiles.

References

Early Research Findings on Tecalcet Hydrochloride Efficacy: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecalcet Hydrochloride (also known as R-568) is a second-generation, orally active calcimimetic agent that functions as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] By binding to an allosteric site on the CaSR, this compound increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[1][2][3] This enhanced sensitivity leads to the suppression of parathyroid hormone (PTH) synthesis and secretion.[1] this compound was investigated for the management of secondary hyperparathyroidism (SHPT), a common complication of chronic kidney disease (CKD).[1] However, its development was terminated, and it served as a precursor to the clinically approved calcimimetic, Cinacalcet.[4][5] This document provides an in-depth technical overview of the early preclinical and limited clinical research findings on the efficacy of this compound.

Core Mechanism of Action: Allosteric Modulation of the CaSR

This compound's primary mechanism of action is the positive allosteric modulation of the CaSR, a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[1] Unlike the endogenous ligand, extracellular Ca²⁺, which binds to the orthosteric site, Tecalcet binds to a distinct allosteric site on the receptor. This binding event induces a conformational change in the CaSR, heightening its sensitivity to extracellular Ca²⁺. Consequently, at any given concentration of extracellular calcium, the CaSR is more readily activated in the presence of Tecalcet, leading to a downstream signaling cascade that inhibits PTH secretion.[1]

Signaling Pathways

The activation of the CaSR by this compound and extracellular calcium initiates intracellular signaling through multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[1][2]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC).[2]

-

Gαi/o Pathway: Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

Both pathways contribute to the ultimate physiological response of suppressing PTH synthesis and secretion.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. serumcalcium med cinacalcet: Topics by Science.gov [science.gov]

"Tecalcet Hydrochloride" as a first-generation calcimimetic

An In-depth Examination of a Second-Generation Calcimimetic for the Treatment of Secondary Hyperparathyroidism

Introduction

Tecalcet Hydrochloride, also known by its development codes R-568 and NPS R-568, is a potent, orally active, second-generation calcimimetic agent.[1][2] Calcimimetics are a class of drugs that modulate the calcium-sensing receptor (CaSR), a key regulator of calcium homeostasis.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

Contrary to its occasional misclassification, Tecalcet is a second-generation calcimimetic, with Cinacalcet (B1662232) being the first-generation compound approved for clinical use.[2] Due to the limited availability of public human clinical trial data for Tecalcet, this guide will also reference data from other approved calcimimetics, such as Cinacalcet, to provide a broader therapeutic context.

Chemical Properties and Formulation

This compound is the hydrochloride salt of Tecalcet.

| Property | Value |

| Chemical Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine hydrochloride |

| Molecular Formula | C₁₈H₂₃Cl₂NO |

| Molecular Weight | 340.29 g/mol |

| CAS Number | 177172-49-5 |

| Appearance | White to off-white solid |

Data sourced from multiple references.[4][5][6]

Formulation for In Vivo Studies:

For oral administration in preclinical rodent models, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline to create a stable suspension.[4]

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

This compound exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2] The CaSR is a G-protein coupled receptor (GPCR) highly expressed on the surface of parathyroid chief cells.[2]

Tecalcet binds to a site on the CaSR that is distinct from the binding site of its endogenous ligand, extracellular calcium (Ca²⁺).[2] This allosteric binding induces a conformational change in the receptor, increasing its sensitivity to extracellular Ca²⁺.[4] Consequently, the CaSR is activated at lower concentrations of extracellular calcium, leading to the suppression of parathyroid hormone (PTH) synthesis and secretion.[2]

Downstream Signaling Pathways

The activation of the CaSR by Tecalcet and extracellular calcium initiates a cascade of intracellular signaling events through the coupling to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o.[2]

-

Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of stored intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.[2]

-

Gαi/o Pathway: Activation of the Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][7] This pathway also contributes to the regulation of cellular processes and hormone secretion.

Quantitative Data

In Vitro Pharmacodynamics

The potency of this compound has been demonstrated in various in vitro assays using cell lines expressing the CaSR.

| Parameter | Value | Cell Line | Conditions | Reference |

| EC₅₀ for [Ca²⁺]i increase | 51 nM | HEK293 cells expressing human parathyroid CaR | In the presence of 0.5 mM extracellular Ca²⁺ | [7] |

| IC₅₀ for PTH secretion | 28 nM | Cultured bovine parathyroid cells | In the presence of 0.5 mM extracellular Ca²⁺ | |

| Effect on Ca²⁺ EC₅₀ | Shifts EC₅₀ to 0.61 ± 0.04 mM | Not specified | Tecalcet concentrations of 0.1-100 nM | [4] |

In Vivo Preclinical Data (Rat Model of Secondary Hyperparathyroidism)

Studies in a rat model of secondary hyperparathyroidism (SHPT) induced by 5/6 nephrectomy have demonstrated the in vivo efficacy of Tecalcet.

| Animal Model | Dosage | Duration | Key Findings | Reference |

| 10-week-old Male Sprague-Dawley rats with renal insufficiency | 1.5 mg/kg and 15 mg/kg, orally, twice daily | 4 days | - Dose-dependent reduction in serum PTH levels.- 20% reduction in BrdU-positive parathyroid cells at the low dose.- 50% reduction in BrdU-positive parathyroid cells at the high dose.- Dose-dependent reduction in parathyroid cell volume. | [4] |

Pharmacokinetics

Publicly available human pharmacokinetic data for this compound is limited. For context, the pharmacokinetic parameters of the first-generation calcimimetic, Cinacalcet, are provided below.

| Parameter (Cinacalcet) | Value |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 2-6 hours |

| Absolute Bioavailability | 20-25% |

| Terminal Elimination Half-life (t₁/₂) | 30-40 hours |

| Volume of Distribution (Vd) | ~1000 L |

| Metabolism | Extensively by hepatic CYP enzymes (primarily CYP3A4, CYP2D6, and CYP1A2) |

Data for Cinacalcet sourced from multiple references.[8][9][10]

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the ability of Tecalcet to potentiate CaSR-mediated increases in intracellular calcium.

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human parathyroid CaSR.

Methodology:

-

Cell Seeding: Seed HEK293-CaSR cells in 96-well black-wall, clear-bottom plates and grow to confluence.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer containing a low calcium concentration.

-

Compound Incubation: Wash the cells and incubate with varying concentrations of this compound in the presence of a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5 mM).

-

Fluorescence Measurement: Measure changes in intracellular calcium concentration ([Ca²⁺]i) using a fluorescence plate reader.

-

Data Analysis: Calculate the EC₅₀ value from the concentration-response curve.

References

- 1. G Protein-Coupled Receptors (GPCRs)-Mediated Calcium Signaling in Ovarian Cancer: Focus on GPCRs activated by Neurotransmitters and Inflammation-Associated Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The calcium-sensing receptor and its interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 7. Heterogeneity of G protein activation by the calcium-sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

Tecalcet Hydrochloride and Cinacalcet: A Structural and Functional Comparison of Two Calcium-Sensing Receptor Modulators

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tecalcet Hydrochloride and Cinacalcet (B1662232) are both positive allosteric modulators of the Calcium-Sensing Receptor (CaSR), a critical regulator of calcium homeostasis. While they share a common mechanism of action, their distinct structural features influence their pharmacological profiles. This technical guide provides a comprehensive analysis of the structural relationship between this compound and Cinacalcet, detailing their mechanism of action, comparative efficacy from available data, and the experimental protocols used for their evaluation. Visualizations of the CaSR signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, is the principal regulator of systemic calcium homeostasis.[1][2] It is highly expressed in the parathyroid glands and kidneys.[3] Tecalcet and Cinacalcet are calcimimetic agents that enhance the sensitivity of the CaSR to extracellular calcium.[4][5] This allosteric modulation leads to a reduction in the synthesis and secretion of parathyroid hormone (PTH), making these compounds effective in the treatment of hyperparathyroidism.[6][7] Both Tecalcet, also known as R-568, and Cinacalcet belong to the arylalkylamine class of calcimimetics.[4][8] Despite their similar therapeutic action, subtle differences in their chemical structures can impact their potency and clinical application.

Structural Relationship

Tecalcet and Cinacalcet, while both being arylalkylamines, possess distinct substituent groups on their aromatic rings and differ in the nature of the chiral amine moiety.

This compound:

-

Chemical Name: 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine hydrochloride[9]

-

Molecular Formula: C₁₈H₂₃Cl₂NO[9]

-

Structure: Features a (1R)-1-(3-methoxyphenyl)ethyl amine group connected via a propyl linker to a 2-chlorophenyl group.[9]

Cinacalcet:

-

Chemical Name: N-[(1R)-1-(naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine[10]

-

Molecular Formula: C₂₂H₂₂F₃N[10]

-

Structure: Comprises a (1R)-1-(naphthalen-1-yl)ethyl amine group linked by a propyl chain to a 3-(trifluoromethyl)phenyl group.[10]

The key structural differences lie in the aromatic substituents. Tecalcet possesses a methoxy (B1213986) group and a chlorine atom, whereas Cinacalcet has a larger naphthalene (B1677914) ring and a trifluoromethyl group. These variations in lipophilicity, size, and electronic properties of the substituents are responsible for the differences in their binding affinity to the allosteric site on the CaSR and their overall pharmacological profiles.

Mechanism of Action and Signaling Pathway

Both Tecalcet and Cinacalcet are positive allosteric modulators of the CaSR.[5][6] They bind to a transmembrane site on the receptor, distinct from the orthosteric calcium-binding site.[11] This binding event induces a conformational change that increases the receptor's sensitivity to extracellular calcium ions (Ca²⁺).[6]

The activation of the CaSR by calcimimetics primarily initiates the Gαq/11 signaling pathway.[4][12] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14] The CaSR can also couple to Gαi/o, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[13]

Quantitative Data Summary

Direct, head-to-head comparative studies of Tecalcet and Cinacalcet under identical experimental conditions are limited in publicly available literature. The following tables summarize available quantitative data, but it is crucial to note that the differing experimental setups (e.g., cell lines, assay endpoints) prevent a direct comparison of potency.

Table 1: Tecalcet (R-568) In Vitro Potency

| Parameter | Value | Cell Line | Assay |

| EC₅₀ | 80 nM | CHO | Intracellular Calcium Mobilization[4] |

Table 2: Cinacalcet In Vitro Potency

| Parameter | Value | Cell Line | Assay |

| EC₅₀ | 51 nM | HEK293 | Cytoplasmic Ca²⁺ increase[15] |

| EC₅₀ | 2.8 µM | T84 | Inhibition of Forskolin-induced Cl⁻ secretion[4] |

Experimental Protocols

Intracellular Calcium Mobilization Assay

This assay is a fundamental method for evaluating the potency of CaSR modulators by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Materials:

-

HEK293 cells stably expressing the human CaSR (HEK293-CaSR).

-

Cell culture medium (e.g., DMEM) with appropriate supplements.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution).

-

Test compounds (this compound, Cinacalcet).

-

Fluorescence plate reader with automated injection capabilities.

Protocol:

-

Cell Culture: Culture HEK293-CaSR cells in appropriate flasks until they reach 80-90% confluency.

-

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate them with the Fluo-4 AM dye-loading solution in the dark at 37°C for 1 hour.

-

Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of the test compounds (Tecalcet or Cinacalcet) to the wells.

-

Signal Detection: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a solution with a fixed concentration of extracellular calcium to stimulate the CaSR. Record the change in fluorescence over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Plot the peak fluorescence response against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC₅₀ value.

In Vitro PTH Secretion Assay

This assay measures the ability of calcimimetics to inhibit PTH secretion from parathyroid cells.

Materials:

-

Isolated bovine or human parathyroid cells.

-

Culture medium with varying calcium concentrations.

-

Test compounds (this compound, Cinacalcet).

-

PTH immunoassay kit (e.g., ELISA).

Protocol:

-

Cell Preparation: Isolate parathyroid cells using enzymatic digestion.

-

Incubation: Incubate the cells in culture medium with a low calcium concentration to establish a baseline of PTH secretion.

-

Treatment: Treat the cells with varying concentrations of Tecalcet or Cinacalcet in the presence of a fixed, sub-maximal concentration of extracellular calcium.

-

Sample Collection: After a defined incubation period, collect the culture supernatant.

-

PTH Measurement: Measure the concentration of PTH in the supernatant using a specific immunoassay.

-

Data Analysis: Plot the percentage inhibition of PTH secretion against the concentration of the test compound to determine the IC₅₀ value.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A novel asymmetric synthesis of cinacalcet hydrochloride [beilstein-journals.org]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. benchchem.com [benchchem.com]

- 8. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]